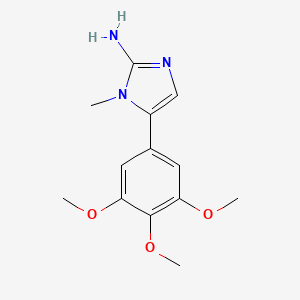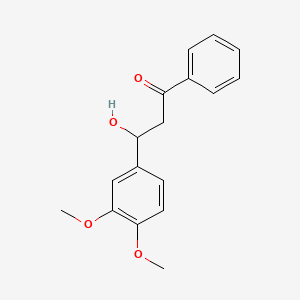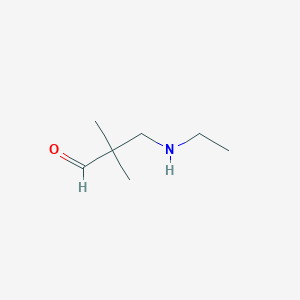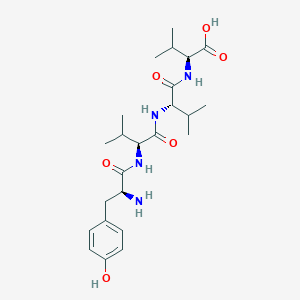
(S)-3-Azido-2-(3-chlorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is an organic compound that features an azido group, a chlorobenzyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Azido-2-(3-chlorobenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 3-chlorobenzyl chloride.
Azidation: The 3-chlorobenzyl chloride is then reacted with sodium azide to introduce the azido group, forming 3-azido-3-chlorobenzyl chloride.
Amidation: The final step involves the reaction of 3-azido-3-chlorobenzyl chloride with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(S)-3-Azido-2-(3-chlorobenzyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position.
Common Reagents and Conditions
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of (S)-3-Amino-2-(3-chlorobenzyl)propanamide.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
科学的研究の応用
(S)-3-Azido-2-(3-chlorobenzyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-3-Azido-2-(3-chlorobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.
類似化合物との比較
Similar Compounds
(S)-3-Azido-2-(4-chlorobenzyl)propanamide: Similar structure but with a different position of the chlorine atom.
(S)-3-Azido-2-(3-fluorobenzyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
(S)-3-Azido-2-(3-bromobenzyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(S)-3-Azido-2-(3-chlorobenzyl)propanamide is unique due to the specific positioning of the azido and chlorobenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
特性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
(2S)-2-(azidomethyl)-3-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C10H11ClN4O/c11-9-3-1-2-7(5-9)4-8(10(12)16)6-14-15-13/h1-3,5,8H,4,6H2,(H2,12,16)/t8-/m0/s1 |
InChIキー |
ZHGWAGGISPKMJN-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CN=[N+]=[N-])C(=O)N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CC(CN=[N+]=[N-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)

![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
methanone](/img/structure/B12614085.png)
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)


![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)


![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)

